REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].Cl[C:17]1[C:22]([N+:23]([O-:25])=[O:24])=[CH:21][CH:20]=[CH:19][N:18]=1.Cl>>[N+:23]([C:22]1[C:17]([NH:1][C:2]2[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=2[C:4]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:5])=[N:18][CH:19]=[CH:20][CH:21]=1)([O-:25])=[O:24]
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
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Name
|
|
Quantity
|
49.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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was heated by means of an oil bath
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Type
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CUSTOM
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Details
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The product was partitioned between 130 ml of methylene chloride and 250 ml aqueous bicarbonate solution
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted three times with 50 ml portions of methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
|
Details
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filtered
|
Type
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CUSTOM
|
Details
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Methylene chloride was stripped off in a rotary vacuum evaporator
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Type
|
CUSTOM
|
Details
|
to give a dark brown viscous oil
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with methylene chloride on silica gel
|
Type
|
CUSTOM
|
Details
|
On evaporation of the methylene chloride
|
Type
|
CUSTOM
|
Details
|
an orange oil was obtained which
|
Type
|
CUSTOM
|
Details
|
crystallized slowly
|
Type
|
CUSTOM
|
Details
|
The crystals were triturated in 105 ml of 1:1 tert-butyl alcohol/petroleum ether (30→60)
|
Type
|
CUSTOM
|
Details
|
Crystalline yellow solid, 50.5 g (58%) was obtained
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C(=NC=CC1)NC1=C(C=CC=C1)C(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |